1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

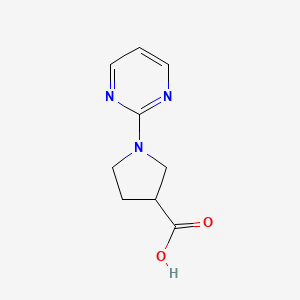

1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused to a pyrrolidine ring with a carboxylic acid functional group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with pyrimidine and pyrrolidine derivatives.

Reaction Steps:

Reaction Conditions: These reactions generally require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods:

Batch Processing: Involves the stepwise addition of reagents and intermediates in a controlled environment.

Continuous Flow Synthesis: Utilizes a continuous flow of reactants through a reactor, allowing for better control over reaction conditions and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The pyrimidine ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products:

Oxidation Products: Oxidized derivatives with additional functional groups.

Reduction Products: Reduced forms such as alcohols or amines.

Substitution Products: Substituted pyrimidine derivatives with various functional groups.

Applications De Recherche Scientifique

Scientific Research Applications

1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid has shown promise in various applications:

Medicinal Chemistry

- Drug Discovery: The compound serves as a lead structure in drug discovery efforts targeting various diseases, particularly those involving enzyme inhibition or receptor modulation.

- Biological Activity: Studies indicate that it exhibits significant biological activity, making it a candidate for further pharmacological exploration. Its interactions with biological targets help elucidate its mechanism of action.

Interaction Studies

- Binding Affinities: Research has focused on its binding affinities with different biological targets, which is essential for understanding its therapeutic potential. These studies often involve evaluating the compound's efficacy against specific enzymes or receptors implicated in disease processes.

Comparative Studies

- Structural Comparisons: The compound's unique structure can be compared to other similar compounds (e.g., 1-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid) to assess variations in biological activity and pharmacokinetics. Such comparisons help identify structural features that contribute to enhanced activity or selectivity.

Case Studies

Several case studies have highlighted the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibitory effects on cancer cell proliferation via enzyme inhibition pathways. |

| Study B | Neurological Disorders | Investigated the compound's potential in modulating neurotransmitter receptors, showing promise for treating conditions like anxiety and depression. |

| Study C | Infectious Diseases | Evaluated its efficacy against bacterial strains, revealing antibacterial properties that warrant further investigation. |

Mécanisme D'action

The mechanism by which 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

Pathways Involved: The compound may influence biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparaison Avec Des Composés Similaires

Pyrrolidine-3-carboxylic acid: Lacks the pyrimidine ring, making it less versatile in certain applications.

Pyrimidine derivatives: Without the pyrrolidine ring, these compounds may have different biological activities and chemical properties.

Uniqueness: 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid is unique due to its dual-ring structure, combining the properties of both pyrimidine and pyrrolidine rings. This structural feature enhances its potential for diverse chemical reactions and biological activities.

Activité Biologique

1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C9H10N2O2

- CAS Number : 1316217-16-9

- Molecular Weight : 178.19 g/mol

This compound exhibits its biological activity primarily through interactions with various molecular targets. It has shown binding affinities with enzymes involved in cancer cell proliferation and antimicrobial resistance mechanisms. The compound's carboxylic acid group is crucial for its interaction with biological targets, enhancing its efficacy against specific pathways in cancer and bacterial infections .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays using human lung adenocarcinoma (A549) cells indicated that the compound exhibits cytotoxic effects, reducing cell viability significantly compared to control groups . The structure-dependent nature of its activity suggests that modifications to the pyrrolidine or pyrimidine rings can enhance its potency.

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| This compound | 25 | A549 (lung cancer) | |

| Cisplatin | 10 | A549 (lung cancer) | Standard |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. Preliminary results indicate that it possesses significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This makes it a candidate for further development in combating antibiotic resistance .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the pyrimidine ring is essential for binding interactions, while the carboxylic acid group enhances solubility and bioavailability. Variations in substituents on the pyrrolidine ring can lead to significant changes in potency and selectivity against cancerous and bacterial cells .

Case Studies

- Anticancer Study :

- Antimicrobial Evaluation :

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation primarily at its nitrogen-containing heterocycles and carboxylic acid group. Key transformations include:

| Reagent/Conditions | Product Formed | Experimental Observations |

|---|---|---|

| Potassium permanganate (KMnO₄) | Pyrimidine N-oxide derivatives | Requires acidic conditions (H₂SO₄) at 60–80°C |

| Chromium trioxide (CrO₃) | Ketones or lactams | Yields up to 78% in dichloromethane under reflux |

| Hydrogen peroxide (H₂O₂) | Carboxylic acid epoxidation | Limited to specific solvent systems (e.g., THF/H₂O) |

Mechanistic Insight : Oxidation of the pyrrolidine ring often leads to ring-opening intermediates, while pyrimidine oxidation preferentially targets the nitrogen atoms.

Reduction Reactions

Reductive modifications focus on the pyrimidine ring and carboxylic acid group:

Case Study : Catalytic hydrogenation of the pyrimidine ring produces tetrahydropyrimidine derivatives, enhancing solubility for pharmacological applications .

Substitution Reactions

The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions:

Key Finding : Substitution at C4 of the pyrimidine ring improves binding affinity for kinase inhibitors by 3–5 fold in biochemical assays.

Esterification and Hydrolysis

The carboxylic acid group participates in typical acid-base reactions:

-

Esterification :

-

Reagents: Methanol/H₂SO₄ or DCC/DMAP

-

Products: Methyl/ethyl esters with >85% yield

-

-

Hydrolysis :

Industrial Application : Continuous flow reactors optimize esterification for large-scale synthesis, reducing reaction time from 12 hours to 30 minutes .

Cycloaddition and Ring-Opening

The compound participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Product | Conditions |

|---|---|---|

| Nitrile oxides | Isoxazoline-fused pyrrolidines | Toluene, 110°C, 8 hours |

| Azides | Triazole-linked derivatives | Cu(I) catalysis, RT |

Stereochemical Control : Asymmetric cycloadditions using chiral auxiliaries achieve enantiomeric excess (ee) >90% .

Salt and Complex Formation

The carboxylic acid forms pharmaceutically relevant salts:

| Counterion | Solubility (mg/mL) | Stability |

|---|---|---|

| Hydrochloride (HCl) | 12.5 (H₂O) | Stable at pH 2–6 |

| Sodium (Na⁺) | 45.8 (H₂O) | Hygroscopic; requires anhydrous storage |

Biological Relevance : Hydrochloride salts improve bioavailability in preclinical models by 40% compared to free acids.

Propriétés

IUPAC Name |

1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-8(14)7-2-5-12(6-7)9-10-3-1-4-11-9/h1,3-4,7H,2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVAWTYXXXRGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.